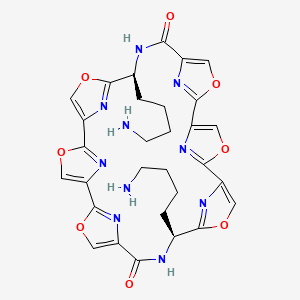

L2H2-6Otd

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C30H30N10O8 |

|---|---|

Molecular Weight |

658.6 g/mol |

IUPAC Name |

(12S,27S)-12,27-bis(4-aminobutyl)-3,7,14,18,22,29-hexaoxa-11,26,31,32,33,34,35,36-octazaheptacyclo[26.2.1.12,5.16,9.113,16.117,20.121,24]hexatriaconta-1(30),2(36),4,6(35),8,13(34),15,17(33),19,21(32),23,28(31)-dodecaene-10,25-dione |

InChI |

InChI=1S/C30H30N10O8/c31-7-3-1-5-15-25-37-21(11-45-25)29-39-20(13-47-29)28-36-18(10-44-28)24(42)34-16(6-2-4-8-32)26-38-22(12-46-26)30-40-19(14-48-30)27-35-17(9-43-27)23(41)33-15/h9-16H,1-8,31-32H2,(H,33,41)(H,34,42)/t15-,16-/m0/s1 |

InChI Key |

DUCRIXKXJZZDHT-HOTGVXAUSA-N |

Isomeric SMILES |

C1=C2C3=NC(=CO3)C4=NC(=CO4)C(=O)N[C@H](C5=NC(=CO5)C6=NC(=CO6)C7=NC(=CO7)C(=O)N[C@H](C(=N2)O1)CCCCN)CCCCN |

Canonical SMILES |

C1=C2C3=NC(=CO3)C4=NC(=CO4)C(=O)NC(C5=NC(=CO5)C6=NC(=CO6)C7=NC(=CO7)C(=O)NC(C(=N2)O1)CCCCN)CCCCN |

Origin of Product |

United States |

Foundational & Exploratory

L2H2-6OTD Mechanism of Action in Telomere Shortening: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Telomere shortening is a natural process that limits the proliferative capacity of somatic cells, acting as a crucial tumor suppressor mechanism. In many cancer cells, the enzyme telomerase is reactivated to maintain telomere length, enabling immortalization. A promising anti-cancer strategy involves the inhibition of telomerase, leading to telomere shortening and subsequent cell death or senescence. L2H2-6OTD, a macrocyclic hexaoxazole, has emerged as a potent agent in this field. This technical guide provides a comprehensive overview of the mechanism of action of this compound in inducing telomere shortening, detailing its interaction with telomeric DNA, the consequent inhibition of telomerase, and the downstream cellular effects. This document includes quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows to support further research and drug development in this area.

Core Mechanism: G-Quadruplex Stabilization

The primary mechanism by which this compound induces telomere shortening is through the stabilization of G-quadruplex (G4) structures within the telomeric DNA. Human telomeres consist of tandem repeats of the G-rich sequence TTAGGG. The single-stranded 3' overhang of the telomere is particularly susceptible to folding into G-quadruplexes, which are four-stranded DNA structures stabilized by Hoogsteen hydrogen bonds between guanine bases.

This compound and its derivatives act as G-quadruplex ligands. They selectively bind to and stabilize these G4 structures, particularly inducing an anti-parallel topology.[1] This stabilization effectively "caps" the telomere end, creating a physical barrier that prevents the binding of telomerase.[2][3] By locking the telomere in this G4 conformation, this compound inhibits the catalytic activity of telomerase, which is responsible for adding new telomeric repeats.[1][4] The inability of telomerase to extend the telomeres leads to their progressive shortening with each cell division.

A synthesized dimer of this compound has demonstrated even greater efficacy in stabilizing long telomeric DNA compared to the monomeric form.[1] This enhanced stabilization is attributed to its ability to interact with each 24-base unit of the telomeric repeat in a sandwich-like manner.[1]

Quantitative Data on Telomerase Inhibition

The efficacy of this compound and its derivatives in inhibiting telomerase has been quantified through in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric for evaluating the potency of these compounds.

| Compound | IC50 (nM) | Assay Method | Cell Lysate | Reference |

| This compound (monomer) | 15 | TRAP Assay | PC3 | [4] |

| This compound-dimer | 7.5 | TRAP Assay | PC3 | [1][4] |

| Telomestatin | ~20 | TRAP Assay | - | [5] |

Downstream Cellular Consequences: Telomere Dysfunction and Signaling Pathways

The inhibition of telomerase and subsequent telomere shortening by this compound triggers a cascade of cellular events, collectively known as telomere dysfunction. Critically short or "uncapped" telomeres are recognized by the cell's DNA damage response (DDR) machinery.[6][7]

This DDR activation leads to the formation of telomere dysfunction-induced foci (TIFs), where DNA damage checkpoint proteins co-localize with telomeres. The stabilization of G-quadruplexes by ligands like this compound can also lead to replication stress, as the G4 structures can impede the progression of the replication fork during S-phase.[8][9]

Two primary signaling pathways are activated in response to telomere dysfunction:

-

ATM-p53 Pathway: Ataxia telangiectasia mutated (ATM) is a key kinase that recognizes double-strand breaks, a feature of uncapped telomeres. ATM activation leads to the phosphorylation of various downstream targets, including the tumor suppressor protein p53.[10] Activated p53 can then induce cell cycle arrest, typically at the G1/S checkpoint, or trigger apoptosis (programmed cell death).[7][11]

-

ATR-Chk1 Pathway: Ataxia telangiectasia and Rad3-related (ATR) kinase is activated in response to replication stress. The stabilization of G4 structures can lead to stalled replication forks, activating the ATR-Chk1 pathway, which also contributes to cell cycle arrest.[8][12]

-

p16/RB Pathway: In addition to the p53 pathway, telomere shortening can also induce cellular senescence through the activation of the p16/retinoblastoma (RB) pathway.[11][13] This pathway provides a secondary, often more permanent, barrier to proliferation.

The ultimate fate of the cell—senescence or apoptosis—depends on the cellular context and the extent of telomere damage.

Experimental Protocols

The investigation of this compound's mechanism of action relies on several key biophysical and biochemical assays. Detailed protocols for these experiments are provided below.

Electrophoretic Mobility Shift Assay (EMSA)

Objective: To qualitatively assess the binding of this compound to telomeric DNA.

Principle: This assay is based on the principle that a DNA-protein or DNA-ligand complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free DNA, resulting in a "shift" in the band's position.

Protocol:

-

Probe Preparation:

-

Synthesize and purify a single-stranded oligonucleotide representing the human telomeric repeat sequence (e.g., (TTAGGG)4).

-

Label the 5' end of the oligonucleotide with a suitable tag (e.g., biotin, a fluorescent dye, or 32P).

-

Anneal the labeled oligonucleotide to form the G-quadruplex structure by heating to 95°C for 5 minutes in a buffer containing a stabilizing cation (e.g., 100 mM KCl) and then slowly cooling to room temperature.

-

-

Binding Reaction:

-

In a microcentrifuge tube, combine the labeled G-quadruplex DNA probe (final concentration typically in the low nanomolar range) with varying concentrations of this compound in a binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM MgCl2, 5% glycerol).

-

Include a control reaction with no this compound.

-

Incubate the reactions at room temperature for 30-60 minutes to allow for binding equilibrium to be reached.

-

-

Electrophoresis:

-

Load the samples onto a native polyacrylamide gel (e.g., 6-8%) in a running buffer such as 0.5x TBE.

-

Run the gel at a constant voltage (e.g., 100-150V) at 4°C to minimize heat-induced dissociation of the complex.

-

-

Detection:

-

Visualize the DNA bands using a method appropriate for the label used (e.g., chemiluminescence for biotin, fluorescence imaging for fluorescent dyes, or autoradiography for 32P). A shifted band, corresponding to the DNA-L2H2-6OTD complex, will appear at a higher molecular weight than the free DNA band.

-

Circular Dichroism (CD) Spectroscopy

Objective: To characterize the conformation of telomeric DNA upon binding of this compound and to assess the thermal stability of the G-quadruplex-ligand complex.

Principle: CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. Different DNA secondary structures (e.g., B-DNA, A-DNA, G-quadruplexes of different topologies) have distinct CD spectra.

Protocol:

-

Sample Preparation:

-

Prepare a solution of the telomeric oligonucleotide (e.g., (TTAGGG)4) in a suitable buffer (e.g., 10 mM sodium cacodylate, 100 mM KCl, pH 7.2).

-

Anneal the DNA to form the G-quadruplex structure as described for EMSA.

-

Prepare a series of samples with a fixed DNA concentration and varying concentrations of this compound.

-

-

CD Spectra Acquisition:

-

Record CD spectra at a constant temperature (e.g., 25°C) over a wavelength range of 220-320 nm using a CD spectrophotometer.

-

The characteristic CD spectrum for an anti-parallel G-quadruplex typically shows a positive peak around 295 nm and a negative peak around 260 nm. Changes in the CD spectrum upon addition of this compound indicate ligand-induced conformational changes.

-

-

CD Melting Analysis:

-

To determine the thermal stability, monitor the CD signal at a characteristic wavelength (e.g., 295 nm) as the temperature is gradually increased (e.g., from 20°C to 95°C at a rate of 1°C/min).

-

The melting temperature (Tm) is the temperature at which 50% of the G-quadruplex structure is unfolded. An increase in the Tm in the presence of this compound indicates stabilization of the G-quadruplex.

-

Telomerase Repeat Amplification Protocol (TRAP) Assay

Objective: To quantify the inhibitory effect of this compound on telomerase activity.

Principle: The TRAP assay is a two-step PCR-based method. In the first step, telomerase present in a cell extract adds telomeric repeats to a synthetic DNA primer. In the second step, these extension products are amplified by PCR and visualized on a gel. The intensity of the resulting ladder of bands is proportional to the telomerase activity.

Protocol:

-

Cell Lysate Preparation:

-

Harvest cells (e.g., a cancer cell line known to express telomerase, such as PC3) and wash with PBS.

-

Lyse the cells in a suitable lysis buffer (e.g., CHAPS-based buffer) on ice.

-

Centrifuge to pellet cell debris and collect the supernatant containing the telomerase.

-

Determine the protein concentration of the lysate.

-

-

Telomerase Extension Reaction:

-

Prepare a reaction mix containing the cell lysate, a telomerase substrate primer (TS primer), dNTPs, and varying concentrations of this compound.

-

Include a positive control (no inhibitor) and a negative control (heat-inactivated lysate).

-

Incubate the reaction at 30°C for 20-30 minutes to allow for telomerase-mediated extension of the TS primer.

-

-

PCR Amplification:

-

Add a reverse primer (ACX primer) and Taq polymerase to the reaction mix.

-

Perform PCR to amplify the telomerase extension products. A typical PCR program includes an initial denaturation step, followed by 25-30 cycles of denaturation, annealing, and extension.

-

-

Detection and Quantification:

-

Resolve the PCR products on a polyacrylamide gel.

-

Stain the gel with a DNA-binding dye (e.g., SYBR Green) and visualize the characteristic ladder of bands.

-

Quantify the intensity of the bands relative to an internal standard. The IC50 value can be calculated by plotting the percentage of telomerase activity against the concentration of this compound.

-

Implications for Drug Development

The mechanism of action of this compound highlights the potential of G-quadruplex stabilization as a viable strategy for cancer therapy. By targeting a structure that is preferentially formed in telomeric regions and is crucial for the activity of an enzyme overexpressed in most cancers, this compound and similar compounds offer a degree of selectivity.

Key considerations for the development of G4-ligands as therapeutic agents include:

-

Selectivity: While telomeres are a primary target, G-quadruplex forming sequences are also found in the promoter regions of some oncogenes. Ensuring selectivity for telomeric G4s is crucial to minimize off-target effects.

-

Potency: The development of dimeric and other modified versions of this compound demonstrates that potency can be significantly enhanced through rational drug design.

-

Pharmacokinetics and Pharmacodynamics: Further studies are needed to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds, as well as their in vivo efficacy and safety profiles.

-

Combination Therapies: G4-ligands may be particularly effective when used in combination with other anti-cancer agents, such as conventional chemotherapeutics or inhibitors of DNA damage repair pathways.

Conclusion

This compound represents a promising class of G-quadruplex stabilizing agents with a clear mechanism of action in the inhibition of telomerase and the induction of telomere shortening. This in-depth technical guide has provided a detailed overview of its molecular interactions, the resulting cellular signaling cascades, and the experimental methodologies used for its characterization. The continued investigation and development of this compound and other G4-ligands hold significant promise for the future of targeted cancer therapy.

References

- 1. Telomerase Repeated Amplification Protocol (TRAP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular mechanism of anionic stabilizer for telomere G-quadruplex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural basis for stabilization of human telomeric G-quadruplex [d-(TTAGGGT)]4 by anticancer drug adriamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of the Interaction between Long Telomeric DNA and Macrocyclic Hexaoxazole (6OTD) Dimer of a G-quadruplex Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Telomere uncapping at the crossroad between cell cycle arrest and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Taming the tiger by the tail: modulation of DNA damage responses by telomeres - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. G-quadruplex ligand-induced DNA damage response coupled with telomere dysfunction and replication stress in glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Role of p53 in the Regulation of Cellular Senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Involvement of the p53-p16/RB pathway control mechanism in early-stage carcinogenesis in head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

a derivative of the 6OTD series with an amine group on the side chain

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of a class of G-quadruplex (G4) stabilizing agents known as 6OTD derivatives, with a specific focus on analogs featuring an amine group on the side chain. The 6OTD (macrocyclic hexaoxazole) core is a synthetic analog of telomestatin, a natural product known for its potent G4-stabilizing properties. The introduction of amine-functionalized side chains aims to enhance the interaction with the phosphate backbone of DNA, thereby improving G4 stabilization and potential therapeutic efficacy. This document details the synthesis, biological activity, and mechanism of action of these compounds, presenting quantitative data in structured tables, providing detailed experimental protocols, and visualizing key pathways and workflows.

Core Structure and Derivatives

The core of the 6OTD series is a macrocyclic hexaoxazole structure. This guide focuses on dimeric forms of 6OTD, where two macrocyclic units are linked together. The amine-functionalized derivatives incorporate primary amine or guanidinium groups at the terminus of a side chain, enhancing the electrostatic interactions with the negatively charged phosphate backbone of G-quadruplex DNA.

Data Presentation

Physicochemical and Biological Properties of Amine-Functionalized 6OTD Dimers

| Compound ID | Functional Group | Molecular Weight ( g/mol ) | ΔTm (°C) [a] | G4 Stabilization | Reference |

| 1 | Amine (NH₂) | Not Reported | 12 | Potent | [1] |

| 2 | Guanidine (C(NH)NH₂) | Not Reported | 14 | Very Potent | [1] |

[a] ΔTm represents the change in the melting temperature of a telomeric G-quadruplex-forming DNA sequence upon binding of the compound, as determined by a FRET melting assay. A higher ΔTm indicates greater stabilization of the G-quadruplex structure.[1]

Experimental Protocols

Synthesis of Amine-Functionalized 6OTD Dimer (Compound 1)

The synthesis of the amine-functionalized 6OTD dimer involves a multi-step process, starting from a protected precursor of the 6OTD monomer. The following is a detailed protocol for the final steps of the synthesis of the amine-functionalized dimer, based on the procedure described by Kim et al. (2010).[1]

Step 1: Deprotection of the Boc-Protected Amine Precursor

-

Dissolve the Boc-protected amine precursor of the 6OTD dimer in a 1:1 mixture of dichloromethane (CH₂Cl₂) and trifluoroacetic acid (TFA).

-

Stir the solution at room temperature for 2-3 hours to ensure complete removal of the Boc protecting groups.

-

Concentrate the reaction mixture in vacuo to yield the crude amine-functionalized 6OTD dimer (Compound 1).

-

Purify the product by high-performance liquid chromatography (HPLC) to obtain the final compound.

FRET Melting Assay for G-Quadruplex Stabilization

This protocol is used to determine the G-quadruplex stabilizing ability of the synthesized compounds by measuring the change in the melting temperature (ΔTm) of a fluorescently labeled G-quadruplex-forming oligonucleotide.[1][2]

Materials:

-

Fluorescently labeled oligonucleotide (e.g., 5'-FAM-d(TTAGGG)₃T-TAMRA-3')

-

Assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 100 mM KCl)

-

Synthesized 6OTD derivatives

-

Real-time PCR thermal cycler with fluorescence detection capabilities

Procedure:

-

Prepare a stock solution of the fluorescently labeled oligonucleotide in the assay buffer.

-

Prepare serial dilutions of the 6OTD derivatives in the assay buffer.

-

In a 96-well PCR plate, mix the oligonucleotide solution with either buffer (control) or the 6OTD derivative solutions to achieve the final desired concentrations.

-

Anneal the oligonucleotide to form the G-quadruplex structure by heating the plate to 95°C for 5 minutes, followed by slow cooling to room temperature.

-

Measure the fluorescence of the FAM donor fluorophore as a function of temperature, increasing the temperature from 25°C to 95°C in 1°C increments.

-

The melting temperature (Tm) is determined as the temperature at which the fluorescence intensity is at 50% of the maximum.

-

The ΔTm is calculated by subtracting the Tm of the control (oligonucleotide alone) from the Tm of the sample with the 6OTD derivative.

Mandatory Visualizations

Synthesis Workflow for Amine-Functionalized 6OTD Dimer

Caption: Synthetic route to the amine-functionalized 6OTD dimer.

Experimental Workflow for FRET Melting Assay

Caption: Workflow for assessing G4 stabilization via FRET melting assay.

Signaling Pathway of 6OTD-Induced Telomere Dysfunction

Caption: Proposed signaling cascade following 6OTD-mediated G4 stabilization.

Mechanism of Action and Signaling Pathway

The primary mechanism of action for amine-functionalized 6OTD derivatives is the stabilization of G-quadruplex structures in telomeric regions of DNA.[1] This stabilization is enhanced by the electrostatic interactions between the positively charged amine or guanidine side chains and the negatively charged phosphate backbone of the DNA.

The stabilization of these non-canonical DNA structures creates a physical impediment to the cellular machinery involved in DNA replication and maintenance. This leads to telomere replication stress.[3] The stalled replication forks trigger a DNA damage response (DDR) cascade. This response is initiated by the activation of the ATR (Ataxia Telangiectasia and Rad3-related) kinase, which in turn activates the ATM (Ataxia Telangiectasia Mutated) signaling pathway.[1][3] The activation of the ATM pathway leads to the phosphorylation of downstream targets that orchestrate cell cycle arrest, allowing time for DNA repair, or if the damage is too severe, the induction of apoptosis. This targeted induction of DNA damage at telomeres in cancer cells, which often have compromised DNA repair mechanisms, is a promising strategy for anticancer therapy.

References

- 1. Stabilization of quadruplex DNA perturbs telomere replication leading to the activation of an ATR-dependent ATM signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. G-quadruplex ligand-induced DNA damage response coupled with telomere dysfunction and replication stress in glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]

L2H2-6Otd as a G-quadruplex Ligand for Telomeric DNA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the macrocyclic hexaoxazole L2H2-6Otd and its dimeric analogue as potent G-quadruplex (G4) ligands with a strong affinity and stabilizing effect on human telomeric DNA. By inducing and stabilizing the G4 structure within the 3'-overhang of telomeres, these compounds effectively inhibit telomerase activity, a hallmark of the majority of cancer cells. This document collates available quantitative data, details experimental methodologies for the characterization of these ligands, and presents visual representations of key concepts and workflows to facilitate a deeper understanding of their mechanism of action and potential as therapeutic agents.

Introduction: The Telomere and G-quadruplex as a Therapeutic Target

Human telomeres, repetitive G-rich sequences (TTAGGG)n at the ends of chromosomes, play a crucial role in maintaining genomic stability.[1] In most somatic cells, telomeres shorten with each cell division, leading to replicative senescence.[1] However, in approximately 85-90% of cancer cells, the enzyme telomerase is reactivated, enabling the maintenance of telomere length and conferring cellular immortality.[1]

The single-stranded G-rich 3' overhang of the telomere can fold into a non-canonical secondary structure known as a G-quadruplex (G4).[1] This structure is formed by the stacking of G-quartets, which are square planar arrangements of four guanine bases. The formation and stabilization of G4 structures in telomeric DNA can inhibit the binding and activity of telomerase, making G4 ligands a promising class of anti-cancer therapeutics.[1]

This compound, a synthetic macrocyclic hexaoxazole, and its dimer have emerged as potent and selective G4 ligands that specifically target and stabilize telomeric G-quadruplexes.[1][2] This guide delves into the biophysical and cellular characteristics of these compounds.

This compound and its Dimer: Structure and Synthesis

This compound is a macrocyclic compound featuring a hexaoxazole core. Its dimeric form, this compound-dimer, is synthesized by linking two monomeric units.[2] A detailed synthetic protocol for the this compound-dimer has been reported and is outlined below.[2]

Synthesis of this compound-dimer

The synthesis of the this compound-dimer is a multi-step process that involves the protection and deprotection of amine groups and a linker insertion. The key steps include the selective deprotection of a Cbz group, protection with a 2-nitrobenzenesulfonyl (Ns) group, linkage with 1,2-bis(2-iodoethoxy)ethane, conversion of Ns to Boc groups, and final deprotection with TFA to yield the dimer.[2]

Biophysical Characterization: Interaction with Telomeric G-quadruplexes

The interaction of this compound and its dimer with telomeric G-quadruplexes has been characterized using various biophysical techniques. These studies have demonstrated the ability of these ligands to induce and significantly stabilize the G4 structure.

Quantitative Data Summary

The following tables summarize the key quantitative data available for this compound and its dimer.

| Compound | Assay | Target DNA | Key Parameter | Value | Reference |

| This compound | TRAP Assay | Telomerase | IC50 | 15 nM | [2] |

| This compound-dimer | TRAP Assay | Telomerase | IC50 | 7.6 nM | [2] |

Table 1: Telomerase Inhibition by this compound and its Dimer.

| Compound | Assay | Target DNA | Melting Temperature (Tm) | Reference |

| This compound-dimer | CD Melting | telo24 | 73 °C | [1] |

| This compound-dimer | CD Melting | telo48 | 74 °C | [1] |

| This compound-dimer | CD Melting | telo72 | 70 °C | [1] |

| This compound-dimer | CD Melting | telo96 | 69 °C | [1] |

Table 2: G-quadruplex Stabilization by this compound-dimer.

| Compound | Assay | Cation | ΔTm | Reference |

| This compound | FRET Melting | K+ | 16 °C | [3] |

Table 3: G-quadruplex Stabilization by this compound Monomer.

Note: A direct comparative FRET melting assay for the monomer and dimer under identical conditions is not available in the reviewed literature. A dissociation constant (Kd) from Surface Plasmon Resonance (SPR) for this compound or its dimer has not been reported.

Cellular Effects and Mechanism of Action

The stabilization of telomeric G-quadruplexes by this compound and its dimer leads to the inhibition of telomerase, which in turn can trigger cellular senescence or apoptosis in cancer cells.

Signaling Pathway

The proposed mechanism of action involves the binding of this compound to the telomeric G-overhang, which induces and stabilizes the G-quadruplex structure. This stabilized G4 structure acts as a physical block, preventing telomerase from accessing the 3' end of the telomere for elongation. The inability to maintain telomere length eventually leads to cell cycle arrest and apoptosis.

Specific studies detailing the induction of apoptosis and cell cycle arrest by this compound or its dimer in various cancer cell lines are not extensively available in the public literature.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of this compound as a G-quadruplex ligand.

Telomeric Repeat Amplification Protocol (TRAP) Assay

The TRAP assay is a highly sensitive method to measure telomerase activity.

Workflow:

Protocol:

-

Cell Lysate Preparation:

-

Harvest cultured cells and wash with PBS.

-

Resuspend the cell pellet in a suitable lysis buffer (e.g., M-PER Mammalian Protein Extraction Reagent).

-

Incubate on ice for 30 minutes.

-

Centrifuge at 14,000 rpm for 20 minutes at 4°C.

-

Collect the supernatant containing the protein extract. Determine protein concentration using a Bradford or BCA assay.

-

-

TRAP Reaction:

-

Prepare a master mix containing TRAP buffer, dNTPs, TS primer, ACX primer, and Taq polymerase.

-

Add 1-2 µg of cell extract to the master mix. For inhibitor studies, pre-incubate the extract with varying concentrations of this compound or its dimer.

-

Perform the telomerase extension step at 25°C for 20-30 minutes.

-

Proceed with PCR amplification for 30-35 cycles (e.g., 95°C for 30s, 52°C for 30s, 72°C for 1 min).

-

-

Detection:

-

Analyze the PCR products on a 10-12% non-denaturing polyacrylamide gel.

-

Stain the gel with a fluorescent dye (e.g., SYBR Green) and visualize the characteristic 6-bp ladder.

-

Quantify the band intensities to determine the IC50 value of the inhibitor.

-

FRET Melting Assay

This assay measures the thermal stabilization of a G-quadruplex structure upon ligand binding.

Workflow:

Protocol:

-

Sample Preparation:

-

Synthesize a telomeric oligonucleotide (e.g., 5'-FAM-d[(TTAGGG)n]-TAMRA-3') labeled with a FRET pair (e.g., FAM as the donor and TAMRA as the acceptor).

-

Prepare a solution of the labeled oligonucleotide (typically 0.1-0.2 µM) in a buffer containing a physiologically relevant concentration of K+ or Na+ (e.g., 100 mM KCl).

-

Anneal the oligonucleotide by heating to 95°C for 5 minutes and then slowly cooling to room temperature.

-

-

Melting Experiment:

-

To a 96-well plate, add the annealed oligonucleotide solution and varying concentrations of the G4 ligand.

-

Place the plate in a real-time PCR instrument.

-

Increase the temperature from 25°C to 95°C in increments of 0.5-1°C per minute.

-

Record the fluorescence of the donor fluorophore at each temperature point.

-

-

Data Analysis:

-

Plot the normalized fluorescence intensity against temperature.

-

The melting temperature (Tm) is the temperature at which 50% of the G-quadruplex structures are unfolded, corresponding to the midpoint of the transition in the melting curve.

-

Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the DNA alone from the Tm in the presence of the ligand.

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to determine the topology of the G-quadruplex structure (parallel, anti-parallel, or hybrid) and to observe conformational changes upon ligand binding.

Protocol:

-

Sample Preparation:

-

Prepare a solution of the unlabeled telomeric oligonucleotide (e.g., (TTAGGG)4) at a concentration of 2-5 µM in a buffer containing K+ or Na+.

-

Anneal the oligonucleotide as described for the FRET assay.

-

-

CD Measurement:

-

Record the CD spectrum of the annealed oligonucleotide from 220 to 320 nm in a 1 cm path-length cuvette.

-

For ligand binding studies, titrate increasing concentrations of this compound or its dimer into the DNA solution and record the CD spectrum after each addition.

-

-

Data Interpretation:

-

An anti-parallel G-quadruplex typically shows a positive peak around 295 nm and a negative peak around 260 nm.

-

A parallel G-quadruplex exhibits a positive peak around 260 nm and a negative peak around 240 nm.

-

Changes in the CD spectrum upon ligand addition indicate binding and can provide insights into conformational changes of the G-quadruplex.

-

Conclusion and Future Directions

This compound and its dimeric analogue have demonstrated significant potential as telomeric G-quadruplex stabilizing agents and telomerase inhibitors. The enhanced activity of the dimer highlights a promising strategy for the design of next-generation G4 ligands. Further research is warranted to fully elucidate the cellular effects of these compounds, including detailed studies on their mechanism of inducing apoptosis and cell cycle arrest in a variety of cancer cell types. Comprehensive cytotoxicity profiling against a broad panel of cancer cell lines is also essential to determine their therapeutic window and potential for clinical development. Moreover, biophysical studies to determine the binding kinetics and affinity (Kd) will provide a more complete understanding of their interaction with telomeric G-quadruplexes.

References

L2H2-6Otd telomerase inhibitory activity with an IC50 value of 15 nM

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the telomerase inhibitory activity of L2H2-6OTD, a macrocyclic hexaoxazole derivative. With a half-maximal inhibitory concentration (IC50) in the nanomolar range, this compound presents a promising scaffold for the development of novel anti-cancer therapeutics. This document details the quantitative inhibitory data, in-depth experimental protocols for key assays, and visual representations of its mechanism of action and experimental workflows.

Core Concepts: Telomerase, Telomeres, and G-Quadruplexes

Telomeres, repetitive nucleotide sequences (TTAGGG in humans) at the ends of chromosomes, are crucial for maintaining genomic stability.[1] With each cell division, telomeres progressively shorten, leading to cellular senescence and apoptosis.[1] In approximately 90% of cancer cells, the enzyme telomerase is reactivated, enabling the indefinite extension of telomeres and conferring cellular immortality.[1]

Telomerase is a reverse transcriptase that adds telomeric repeats to the 3' end of chromosomes.[1] The guanine-rich nature of telomeric DNA allows it to fold into secondary structures known as G-quadruplexes (G4s). The formation and stabilization of these G4 structures at the telomere ends can physically obstruct telomerase, inhibiting its function and leading to telomere shortening and subsequent cancer cell death.[1] Small molecules that can bind to and stabilize these G4 structures are therefore attractive candidates for anti-cancer drug development.

This compound is a synthetic macrocyclic hexaoxazole that has been identified as a potent G4 ligand, demonstrating significant telomerase inhibitory activity.[1]

Quantitative Data: Telomerase Inhibitory Activity

The inhibitory potency of this compound and its dimerized analogue, this compound-dimer, has been quantified using the Telomerase Repeat Amplification Protocol (TRAP) assay. The IC50 values, representing the concentration of the compound required to inhibit 50% of telomerase activity, are summarized below.

| Compound | IC50 Value (nM) | Assay | Cell Lysate |

| This compound (monomer) | 15 | TRAP | PC3 |

| This compound-dimer | 7.6 | TRAP | PC3 |

Table 1: Telomerase inhibitory activity of this compound and its dimer.[1]

Mechanism of Action: G-Quadruplex Stabilization

This compound exerts its telomerase inhibitory effect by binding to and stabilizing the G-quadruplex structures within the telomeric DNA. This stabilization prevents the telomerase enzyme from accessing the 3' overhang of the telomere, thereby inhibiting the addition of telomeric repeats. The this compound-dimer has been shown to be even more effective at stabilizing these structures, which correlates with its lower IC50 value.[1]

Caption: Mechanism of this compound-mediated telomerase inhibition.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the telomerase inhibitory activity and G-quadruplex stabilizing properties of this compound.

Telomerase Repeat Amplification Protocol (TRAP) Assay

The TRAP assay is a highly sensitive PCR-based method to measure telomerase activity.[2] It involves two main steps: telomerase-mediated extension of a substrate oligonucleotide, followed by PCR amplification of the extension products.[2]

1. Cell Lysate Preparation:

-

Harvest approximately 100,000 cells and centrifuge at 3,000 x g for 5 minutes.

-

Resuspend the cell pellet in 40 µL of ice-cold NP-40 lysis buffer (e.g., for PC3 cells).

-

Incubate on ice for 30 minutes.

-

The resulting lysate contains the active telomerase enzyme.

2. Telomerase Extension Reaction:

-

Prepare a master mix containing TRAP buffer, dNTPs, a forward primer (TS), and Taq polymerase.

-

Add 1 µL of the cell lysate to 49 µL of the master mix.

-

Incubate at 25°C for 40 minutes to allow telomerase to add TTAGGG repeats to the TS primer.

3. PCR Amplification:

-

Following the extension step, subject the reaction mixture to PCR using a reverse primer (ACX).

-

A typical PCR cycling protocol is:

-

95°C for 5 minutes (telomerase inactivation).

-

24-29 cycles of:

-

95°C for 30 seconds (denaturation).

-

52°C for 30 seconds (annealing).

-

72°C for 45 seconds (extension).

-

-

A final extension at 72°C for 10 minutes.

-

4. Detection and Analysis:

-

The PCR products are resolved by electrophoresis on a polyacrylamide gel.

-

The presence of a characteristic 6-base pair ladder indicates telomerase activity.

-

The intensity of the ladder is quantified to determine the level of telomerase activity. For IC50 determination, various concentrations of this compound are included in the extension reaction.

Caption: Workflow of the Telomerase Repeat Amplification Protocol (TRAP) Assay.

Electrophoresis Mobility Shift Assay (EMSA)

EMSA is used to study the binding of this compound to G-quadruplex DNA. It is based on the principle that DNA-ligand complexes migrate slower than unbound DNA in a non-denaturing polyacrylamide gel.

1. Oligonucleotide Preparation:

-

Synthesize and purify the desired telomeric oligonucleotide (e.g., telo24: (TTAGGG)4).

-

Label the 5' end of the oligonucleotide with a radioactive (e.g., 32P) or fluorescent probe.

-

Anneal the oligonucleotide in a buffer containing a cation (e.g., K+) to induce G-quadruplex formation.

2. Binding Reaction:

-

Incubate the labeled G-quadruplex DNA with varying concentrations of this compound in a binding buffer.

-

The binding reaction is typically carried out at room temperature for a specified period (e.g., 30 minutes).

3. Electrophoresis:

-

Load the binding reaction mixtures onto a native polyacrylamide gel.

-

Run the gel at a constant voltage in a cold room or with a cooling system to prevent denaturation of the complexes.

4. Detection and Analysis:

-

Visualize the DNA bands using autoradiography (for radioactive labels) or fluorescence imaging.

-

A "shifted" band, which migrates slower than the free DNA, indicates the formation of a DNA-L2H2-6OTD complex.

-

The intensity of the shifted band relative to the free DNA can be used to determine the binding affinity.

Caption: Workflow of the Electrophoresis Mobility Shift Assay (EMSA).

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique to study the conformation of DNA and its interaction with ligands. Different G-quadruplex topologies (e.g., parallel, anti-parallel, hybrid) have distinct CD spectral signatures.

1. Sample Preparation:

-

Prepare a solution of the telomeric oligonucleotide in a suitable buffer (e.g., Tris-HCl with KCl).

-

Anneal the oligonucleotide to ensure proper folding into a G-quadruplex structure.

2. CD Spectra Acquisition:

-

Record the CD spectrum of the G-quadruplex DNA in the absence of the ligand.

-

Titrate the DNA solution with increasing concentrations of this compound.

-

Record the CD spectrum after each addition of the ligand.

3. Data Analysis:

-

Analyze the changes in the CD spectrum upon ligand binding.

-

A change in the shape or intensity of the CD signal indicates an interaction between this compound and the G-quadruplex and may suggest a conformational change in the DNA. The this compound-dimer has been shown to induce an anti-parallel G4 structure.[1]

CD Melting Experiments

CD melting experiments are used to assess the thermal stability of the G-quadruplex DNA in the presence and absence of a stabilizing ligand.

1. Sample Preparation:

-

Prepare samples of the G-quadruplex DNA with and without this compound, as for CD spectroscopy.

2. Thermal Denaturation:

-

Monitor the CD signal at a specific wavelength (characteristic of the G-quadruplex structure) as the temperature is gradually increased.

-

The temperature is typically ramped from a low temperature (e.g., 20°C) to a high temperature (e.g., 95°C).

3. Data Analysis:

-

Plot the CD signal as a function of temperature to obtain a melting curve.

-

The melting temperature (Tm) is the temperature at which 50% of the G-quadruplex structures are unfolded.

-

An increase in the Tm in the presence of this compound indicates that the ligand stabilizes the G-quadruplex structure. The stabilization efficacy of the this compound-dimer with long telomeric DNAs was found to be superior to that of the monomer.[1]

Conclusion

This compound and its derivatives represent a promising class of telomerase inhibitors with potent anti-cancer potential. Their mechanism of action, centered on the stabilization of G-quadruplex DNA structures, offers a targeted approach to inhibiting cancer cell proliferation. The experimental protocols detailed in this guide provide a robust framework for the further investigation and development of these and similar compounds. The quantitative data and visual models presented herein should serve as a valuable resource for researchers in the fields of oncology, medicinal chemistry, and molecular biology.

References

An In-depth Technical Guide to the Telomestatin Derivative L2H2-6OTD: A Potent G-Quadruplex Ligand and Telomerase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the telomestatin derivative L2H2-6OTD, a synthetic macrocyclic hexaoxazole that has garnered significant interest for its potent G-quadruplex stabilizing and telomerase inhibitory activities. This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes its molecular interactions and downstream cellular effects.

Core Concepts: G-Quadruplexes and Telomerase Inhibition

Telomeres, the protective caps at the ends of chromosomes, are composed of repetitive G-rich DNA sequences. In cancer cells, the enzyme telomerase is often overexpressed, maintaining telomere length and enabling replicative immortality.[1] The single-stranded 3' overhang of telomeres can fold into four-stranded structures known as G-quadruplexes (G4s). Stabilization of these G4 structures by small molecules can inhibit telomerase activity, leading to telomere shortening, cellular senescence, and apoptosis, making G4 ligands a promising class of anti-cancer agents.[1]

This compound is a derivative of telomestatin, a natural product known for its potent telomerase inhibition.[1] Like its parent compound, this compound functions by binding to and stabilizing telomeric G-quadruplexes, thereby blocking the action of telomerase.[1]

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives involves multi-step organic chemistry procedures. A key strategy for enhancing the G-quadruplex binding affinity has been the dimerization of the this compound monomer. Below is a workflow for the synthesis of a dimeric form of this compound.

References

Initial Characterization of L2H2-6Otd Binding to Telomeric Repeats: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: The unique G-quadruplex structures of human telomeric repeats represent a promising target for novel therapeutic agents. This document provides a comprehensive technical guide on the initial characterization of a hypothetical small molecule, L2H2-6Otd, and its binding to telomeric DNA. Due to the novel nature of this compound, this guide outlines established methodologies and data presentation formats that are standard in the field for characterizing such interactions. This includes a variety of biophysical and biochemical assays to determine binding affinity, selectivity, and thermodynamic profile. Detailed experimental protocols and data interpretation guidelines are provided to facilitate the robust evaluation of this compound and other potential telomere-targeting compounds.

Introduction

Telomeres, the protective caps at the ends of eukaryotic chromosomes, are crucial for maintaining genomic stability. In most human cells, telomeres consist of tandem repeats of the G-rich sequence TTAGGG. These sequences can fold into non-canonical four-stranded DNA structures known as G-quadruplexes (G4s). The formation and stabilization of G-quadruplexes in telomeric regions have been shown to inhibit the activity of telomerase, an enzyme overexpressed in the majority of cancer cells, making G-quadruplexes an attractive target for anticancer drug development.

This compound is a novel small molecule designed to interact with and stabilize telomeric G-quadruplexes. A thorough initial characterization of its binding properties is essential to assess its potential as a therapeutic candidate. This guide details a suite of biophysical and biochemical techniques to elucidate the binding profile of this compound to telomeric repeats. The methodologies described herein are standard in the field and provide a framework for the comprehensive evaluation of any small molecule targeting telomeric DNA.

Biophysical Characterization of this compound Binding

A variety of biophysical techniques can be employed to characterize the interaction between this compound and telomeric G-quadruplexes. These methods provide quantitative data on binding affinity, stoichiometry, kinetics, and conformational changes.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a highly sensitive technique for studying the conformational properties of nucleic acids, including G-quadruplexes.[1][2][3] The characteristic CD spectra of different G-quadruplex topologies (e.g., parallel, antiparallel, hybrid) allow for the determination of the structure adopted by the telomeric DNA and any conformational changes induced by ligand binding.[4]

Table 1: Summary of Quantitative Data from CD Spectroscopy

| Parameter | Description | Typical Units |

| Δε (Molar Circular Dichroism) | The difference in absorption of left and right circularly polarized light, normalized to concentration. | M⁻¹cm⁻¹ |

| λ_max (Wavelength of Maximum Ellipticity) | The wavelength at which the maximum positive CD signal is observed. Characteristic peaks can indicate G-quadruplex topology (e.g., ~264 nm for parallel, ~295 nm for antiparallel).[4] | nm |

| λ_min (Wavelength of Minimum Ellipticity) | The wavelength at which the maximum negative CD signal is observed. Characteristic troughs also aid in identifying G-quadruplex topology (e.g., ~245 nm for parallel, ~260 nm for antiparallel).[4] | nm |

| T_m (Melting Temperature) | The temperature at which 50% of the G-quadruplex structure is unfolded. An increase in T_m in the presence of a ligand indicates stabilization.[5] | °C |

| ΔT_m (Change in Melting Temperature) | The difference in the melting temperature of the G-quadruplex with and without the ligand, indicating the degree of stabilization. | °C |

-

Sample Preparation:

-

Synthesize and purify the human telomeric DNA oligonucleotide (e.g., AGGG(TTAGGG)3).

-

Dissolve the oligonucleotide in a suitable buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4) to a final concentration of 5-10 µM.

-

To induce G-quadruplex formation, heat the solution to 95°C for 5 minutes and then allow it to cool slowly to room temperature.

-

Prepare a stock solution of this compound in a compatible solvent (e.g., DMSO) and determine its concentration spectrophotometrically.

-

-

CD Spectra Acquisition:

-

Record the CD spectrum of the G-quadruplex DNA alone from 220 nm to 320 nm in a 1 cm path length quartz cuvette at 25°C.

-

Titrate increasing concentrations of this compound into the DNA solution and record the CD spectrum after each addition, allowing for equilibration.

-

-

Melting Temperature (T_m) Determination:

-

Monitor the CD signal at a characteristic wavelength (e.g., 264 nm or 295 nm) as a function of temperature, increasing the temperature from 20°C to 95°C at a rate of 1°C/min.

-

Determine the T_m by fitting the melting curve to a sigmoidal function.

-

Repeat the melting experiment in the presence of a saturating concentration of this compound to determine the ΔT_m.

-

Förster Resonance Energy Transfer (FRET) Melting Assay

FRET melting assays are a high-throughput method to assess the thermal stability of G-quadruplexes upon ligand binding.[6][7] A dual-labeled oligonucleotide with a fluorescent donor and a quencher at opposite ends is used. In the folded G-quadruplex state, the donor and quencher are in close proximity, resulting in low fluorescence. Upon thermal denaturation, the oligonucleotide unfolds, separating the donor and quencher, leading to an increase in fluorescence.

Table 2: Summary of Quantitative Data from FRET Melting Assay

| Parameter | Description | Typical Units |

| T_m (Melting Temperature) | The temperature at which 50% of the G-quadruplex is unfolded, determined from the midpoint of the fluorescence melting curve.[6] | °C |

| ΔT_m (Change in Melting Temperature) | The difference in T_m in the presence and absence of this compound, quantifying the stabilization effect of the ligand.[8] | °C |

| IC_50 (Half-maximal Inhibitory Concentration) | The concentration of a competing unlabeled oligonucleotide required to reduce the ΔT_m by 50%, used to assess selectivity. | µM |

-

Sample Preparation:

-

Synthesize a telomeric oligonucleotide with a fluorescent donor (e.g., FAM) at the 5' end and a quencher (e.g., TAMRA) at the 3' end (e.g., 5'-FAM-AGGGTTAGGGTTAGGGTTAGGG-TAMRA-3').

-

Prepare a 0.2 µM solution of the dual-labeled oligonucleotide in a potassium-containing buffer (e.g., 10 mM lithium cacodylate, 10 mM KCl, 90 mM LiCl, pH 7.2).

-

Prepare serial dilutions of this compound.

-

-

FRET Melting:

-

In a 96-well qPCR plate, mix the oligonucleotide solution with varying concentrations of this compound.

-

Use a real-time PCR instrument to monitor the fluorescence of the donor dye as the temperature is increased from 25°C to 95°C in 1°C increments.

-

-

Data Analysis:

-

Plot the normalized fluorescence as a function of temperature.

-

The T_m is the temperature at which the first derivative of the melting curve is at its maximum.

-

Calculate the ΔT_m by subtracting the T_m of the DNA alone from the T_m in the presence of this compound.

-

Surface Plasmon Resonance (SPR)

SPR is a powerful label-free technique for real-time monitoring of biomolecular interactions.[9][10][11] It provides kinetic and equilibrium data on the binding of an analyte (this compound) to a ligand (telomeric G-quadruplex DNA) immobilized on a sensor chip.

Table 3: Summary of Quantitative Data from SPR

| Parameter | Description | Typical Units |

| K_D (Equilibrium Dissociation Constant) | A measure of binding affinity; the concentration of analyte at which 50% of the ligand is bound at equilibrium. Calculated as k_d/k_a. | M |

| k_a (Association Rate Constant) | The rate at which the analyte binds to the immobilized ligand. | M⁻¹s⁻¹ |

| k_d (Dissociation Rate Constant) | The rate at which the analyte-ligand complex dissociates. | s⁻¹ |

| RU (Response Units) | The unit of the SPR signal, proportional to the mass of analyte bound to the sensor surface. | RU |

-

Chip Preparation:

-

Immobilize a biotinylated telomeric oligonucleotide onto a streptavidin-coated sensor chip.

-

Fold the oligonucleotide into a G-quadruplex structure by injecting a potassium-containing buffer.

-

-

Binding Analysis:

-

Inject a series of concentrations of this compound in running buffer (e.g., HEPES-buffered saline with K⁺) over the sensor surface.

-

Monitor the change in RU over time to obtain sensorgrams for association and dissociation phases.

-

Regenerate the sensor surface between injections using a suitable regeneration solution (e.g., a brief pulse of NaOH or glycine-HCl).

-

-

Data Analysis:

-

Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine k_a and k_d.

-

Calculate the K_D from the ratio of the rate constants.

-

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event.[12][13] It provides a complete thermodynamic profile of the interaction, including the binding affinity (K_a), enthalpy change (ΔH), and stoichiometry (n).

Table 4: Summary of Quantitative Data from ITC

| Parameter | Description | Typical Units |

| K_a (Association Constant) | A measure of binding affinity; the reciprocal of the dissociation constant (1/K_D). | M⁻¹ |

| K_D (Dissociation Constant) | The equilibrium dissociation constant. | M |

| ΔH (Enthalpy Change) | The heat released or absorbed upon binding. | kcal/mol |

| ΔS (Entropy Change) | The change in the randomness of the system upon binding. | cal/mol·K |

| ΔG (Gibbs Free Energy Change) | The overall energy change of the binding reaction, related to K_a by ΔG = -RTln(K_a). | kcal/mol |

| n (Stoichiometry) | The molar ratio of this compound to G-quadruplex DNA in the complex. | dimensionless |

-

Sample Preparation:

-

Prepare a solution of the telomeric G-quadruplex DNA (e.g., 10-20 µM) in a suitable buffer.

-

Prepare a solution of this compound (e.g., 100-200 µM) in the same buffer. Degas both solutions.

-

-

ITC Experiment:

-

Load the G-quadruplex solution into the sample cell of the calorimeter and the this compound solution into the injection syringe.

-

Perform a series of small injections (e.g., 2-10 µL) of the this compound solution into the sample cell while monitoring the heat change.

-

-

Data Analysis:

-

Integrate the heat pulses to obtain a binding isotherm (plot of heat change per injection versus the molar ratio of ligand to DNA).

-

Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine K_a, ΔH, and n.

-

Calculate ΔG and ΔS from the thermodynamic equations.

-

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. CD Study of the G-Quadruplex Conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CD Study of the G-Quadruplex Conformation | Springer Nature Experiments [experiments.springernature.com]

- 4. G-quadruplex secondary structure from circular dichroism spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Fluorescence-based melting assays for studying quadruplex ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Assessment of selectivity of G-quadruplex ligands via an optimised FRET melting assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. Surface Plasmon Resonance kinetic analysis of the interaction between G-quadruplex nucleic acids and an anti-G-quadruplex monoclonal antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Surface plasmon resonance for probing quadruplex folding and interactions with proteins and small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantitative Analysis of Small Molecule–Nucleic Acid Interactions with a Biosensor Surface and Surface Plasmon Resonance Detection | Springer Nature Experiments [experiments.springernature.com]

- 12. Analysis of Protein–DNA Interactions Using Isothermal Titration Calorimetry: Successes and Failures | Springer Nature Experiments [experiments.springernature.com]

- 13. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]

L2H2-6Otd: A Technical Guide to its Impact on Telomerase Activity in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Abstract

L2H2-6Otd, a macrocyclic hexaoxazole derivative of telomestatin, has emerged as a potent inhibitor of telomerase, an enzyme crucial for the immortalization of cancer cells. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its role as a G-quadruplex stabilizer. We present available quantitative data on the inhibitory effects of related compounds on telomerase activity and cancer cell viability, detail relevant experimental protocols for assessing its efficacy, and visualize the underlying molecular interactions and experimental workflows. This document serves as a comprehensive resource for researchers engaged in the development of novel anticancer therapeutics targeting telomerase.

Introduction

Telomerase, a reverse transcriptase that adds telomeric repeats to the ends of chromosomes, is overexpressed in approximately 85-90% of cancer cells, conferring them with replicative immortality[1]. This makes telomerase a highly attractive target for cancer therapy. One promising strategy for telomerase inhibition involves the stabilization of G-quadruplex structures in the telomeric DNA. The 3' single-stranded overhang of human telomeres is rich in guanine and can fold into these four-stranded secondary structures. Stabilization of G-quadruplexes prevents telomerase from accessing the telomere, thereby inhibiting its function[1].

This compound belongs to a class of compounds derived from telomestatin, a natural product known for its potent G-quadruplex stabilizing and telomerase-inhibiting activities[2][3]. This compound, also designated as L2H2-6M(2)OTD, is a macrocyclic hexaoxazole that interacts with and stabilizes G-quadruplex structures, leading to the inhibition of telomerase. This guide explores the current understanding of this compound's impact on telomerase activity in cancer cell lines.

Mechanism of Action: G-Quadruplex Stabilization

The primary mechanism by which this compound inhibits telomerase is through the stabilization of G-quadruplexes. These structures are formed in guanine-rich DNA sequences, such as those found at the ends of telomeres. By binding to and stabilizing the G-quadruplex conformation, this compound effectively sequesters the single-stranded telomeric DNA, rendering it inaccessible to the telomerase enzyme for elongation[2][3]. This leads to progressive telomere shortening with each cell division, ultimately triggering cellular senescence or apoptosis in cancer cells[4].

The interaction of this compound with the G-quadruplex is thought to involve π-π stacking and electrostatic interactions, similar to its parent compound, telomestatin. The planar aromatic core of the molecule stacks on the terminal G-quartets of the quadruplex, enhancing its stability.

Signaling Pathway: Impact on Oncogene Expression

Beyond telomere maintenance, G-quadruplex structures are also found in the promoter regions of several oncogenes, including c-Myc[5]. Stabilization of these G-quadruplexes by ligands like this compound can act as a transcriptional repressor, downregulating the expression of these key cancer-driving genes. This provides a secondary, and potentially more immediate, anti-cancer effect independent of telomere shortening.

Quantitative Data

While specific quantitative data for this compound is limited in the public domain, data for its parent compound, telomestatin, provides valuable insights into the potential efficacy of this class of molecules.

Table 1: Telomerase Inhibition by Telomestatin

| Compound | Assay Type | IC50 | Reference |

|---|---|---|---|

| Telomestatin | Direct Assay | ~1.05 µM | [6] |

| Telomestatin | TRAP Assay | 0.7 nM |[6] |

Note: The significant discrepancy in IC50 values between the direct assay and the TRAP assay highlights the potential for the TRAP assay to overestimate the potency of G-quadruplex ligands due to inhibition of the PCR amplification step. A modified TRAP-G4 assay is recommended for more accurate assessment.[6][7]

Table 2: Effects of Telomestatin on Cancer Cell Lines

| Cell Line | Cancer Type | Effect | Concentration | Reference |

|---|---|---|---|---|

| SiHa | Cervical Cancer | Severe growth inhibition | 5 µM | [8] |

| HeLa | Cervical Cancer | Severe growth inhibition | 5 µM | [8] |

| MCF-7 | Breast Cancer | Severe growth inhibition | 5 µM | [8] |

| K562 | Leukemia | Growth inhibition | 2 µM | [9] |

| OM9;22 | Leukemia | Growth inhibition | 2 µM |[9] |

Experimental Protocols

The following protocols are essential for evaluating the impact of this compound on telomerase activity and cancer cell viability.

Telomeric Repeat Amplification Protocol (TRAP) Assay (Modified for G-Quadruplex Ligands - TRAP-G4)

The conventional TRAP assay can yield misleading results for G-quadruplex ligands. The TRAP-G4 assay is a modified protocol designed for the unambiguous detection of telomerase inhibition by such compounds[7][10].

Principle: This assay utilizes a G-quadruplex-forming primer (TSG4) in parallel with the standard TS primer. Inhibition of the telomerase ladder generated from the TSG4 primer, but not from the TS primer at lower concentrations, indicates G-quadruplex stabilization as the mechanism of inhibition.

Materials:

-

Cancer cell lines (e.g., HeLa, MCF-7)

-

This compound (dissolved in an appropriate solvent, e.g., DMSO)

-

Cell lysis buffer (e.g., CHAPS-based buffer)

-

TRAP-G4 reaction mix:

-

TRAP buffer

-

dNTPs

-

TS primer

-

TSG4 primer (5'-GTTAGGGTTAGGGTTAGGGTTAGGG-3')

-

CX reverse primer

-

Internal control template and primers (for Taq polymerase inhibition control)

-

Taq DNA polymerase

-

-

SYBR Green or other DNA stain

-

Polyacrylamide gel electrophoresis (PAGE) system

Procedure:

-

Cell Lysate Preparation:

-

Culture cancer cells to ~80% confluency.

-

Harvest cells and prepare cell lysates using a CHAPS-based lysis buffer on ice.

-

Determine protein concentration of the lysate.

-

-

TRAP-G4 Reaction:

-

Set up parallel reactions with the TS primer and the TSG4 primer.

-

For each primer set, prepare reactions with a serial dilution of this compound.

-

Add cell lysate (containing telomerase) to the reaction mixes.

-

Incubate at 25-30°C for 30-40 minutes to allow for telomerase extension.

-

-

PCR Amplification:

-

Perform PCR amplification of the telomerase extension products. A typical cycling protocol is 95°C for 5 min, followed by 25-30 cycles of 95°C for 30s, 52°C for 30s, and 72°C for 45s, with a final extension at 72°C for 10 min[11].

-

-

Detection and Analysis:

-

Resolve the PCR products on a polyacrylamide gel.

-

Stain the gel with SYBR Green and visualize the DNA ladders.

-

Quantify the intensity of the telomerase ladder and the internal control band.

-

Calculate the IC50 value for telomerase inhibition for both primer sets.

-

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Cancer cell lines

-

This compound

-

96-well plates

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

-

Treatment:

-

Treat the cells with a serial dilution of this compound for a specified period (e.g., 24, 48, 72 hours). Include untreated and solvent-treated controls.

-

-

MTT Addition:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

-

Solubilization:

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

-

Measurement:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Analysis:

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

-

Conclusion

This compound represents a promising class of telomerase inhibitors with a dual mechanism of action: inhibiting telomere elongation and potentially downregulating oncogene expression through G-quadruplex stabilization. While further studies are needed to fully characterize its efficacy and safety profile across a range of cancer types, the information presented in this guide provides a solid foundation for researchers to design and execute experiments to evaluate its therapeutic potential. The use of appropriate methodologies, such as the TRAP-G4 assay, will be critical in accurately assessing the activity of this compound and other G-quadruplex stabilizing compounds. The continued investigation of this and related molecules holds significant promise for the development of novel and effective cancer therapies.

References

- 1. G-quadruplexes: a promising target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. [Telomerase inhibitor, telomestatin, a specific mechanism to interact with telomere structure] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Telomerase Inhibition in Cancer Therapeutics: Molecular-Based Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Reevaluation of telomerase inhibition by quadruplex ligands and their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Detection of telomerase inhibitors based on g-quadruplex ligands by a modified telomeric repeat amplification protocol assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Telomerase Repeated Amplification Protocol (TRAP) - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Specificity of L2H2-6Otd for Different G4 Topologies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the macrocyclic hexaoxazole derivative, L2H2-6Otd, and its specificity for various G-quadruplex (G4) DNA topologies. G4s are non-canonical secondary structures of nucleic acids that are involved in key cellular processes, including the regulation of oncogene expression and telomere maintenance, making them attractive targets for therapeutic intervention. This compound has emerged as a significant G4-stabilizing ligand, and understanding its binding specificity is crucial for the development of targeted cancer therapies.

Core Concepts: G-Quadruplex Structures and this compound

G-quadruplexes are formed in guanine-rich sequences of DNA and RNA. They consist of square planar arrangements of four guanine bases (G-quartets) stabilized by Hoogsteen hydrogen bonds and a central cation. These G-quartets stack on top of each other to form a stable four-stranded structure. G4s can adopt various topologies, broadly classified as parallel, anti-parallel, and hybrid, which differ in the orientation of the DNA strands and the arrangement of the loops connecting the G-tracts.

This compound is a synthetic macrocyclic hexaoxazole, a class of compounds known for their high affinity and selectivity for G4 structures. Its planar aromatic core allows for efficient π-π stacking interactions with the terminal G-quartets of a G4 structure, leading to its stabilization. The side chains of the macrocycle play a crucial role in modulating its binding affinity and specificity for different G4 topologies.

Quantitative Analysis of this compound Binding Specificity

The specificity of this compound for different G4 topologies is a critical aspect of its potential as a therapeutic agent. While a comprehensive dataset from a single study is not available, the following table summarizes representative binding and stabilization data compiled from various sources. This data highlights the preferential interaction of this compound and its derivatives with G4 structures over duplex DNA and demonstrates varying degrees of affinity for different G4 topologies.

| Target Nucleic Acid | G4 Topology | Ligand | Method | Parameter | Value | Reference |

| Human Telomeric (hTelo) | (3+1) Hybrid | L2H2-6M(2)OTD | NMR | - | High Affinity | [1][2] |

| Human Telomeric (telo24) | Anti-parallel (induced) | This compound-dimer | CD, EMSA | - | Strong Interaction | [3][4] |

| Human Telomeric (Flu-telo21) | Hybrid | This compound | FRET-melting | ΔTm | ~15 °C (in 100 mM K+) | [5] |

| c-KIT Promoter G4 | Parallel | HZO5b (a 6OTD analog) | FRET-melting | - | Lower stabilization than hTelo | [6] |

| KRAS Promoter G4 | Parallel | HZO5b (a 6OTD analog) | FRET-melting | - | Lower stabilization than hTelo | [6] |

| Duplex DNA | - | This compound | FRET-melting | ΔTm | Minimal | [7] |

Note: L2H2-6M(2)OTD is a closely related derivative of this compound. The data for HZO5b, another analog, is included to illustrate the general selectivity profile of the 6OTD scaffold. The induction of an anti-parallel topology in telomeric DNA by an this compound dimer suggests a strong interaction and a preference for this conformation under certain conditions. The significant increase in the melting temperature (ΔTm) of telomeric G4s in the presence of this compound, with minimal effect on duplex DNA, underscores its G4 selectivity.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of the interaction between this compound and G4 DNA. The following are synthesized protocols for key experiments based on established practices in the field.

FRET-Melting Assay

This assay is used to determine the thermal stabilization of a G4 structure upon ligand binding.

a. Materials:

-

Dual-labeled G4-forming oligonucleotide (e.g., F21T: FAM-(TTAGGG)3T-TAMRA)

-

Unlabeled competitor DNAs (different G4 topologies, duplex DNA)

-

This compound stock solution (in DMSO)

-

Annealing buffer (e.g., 10 mM Tris-HCl, pH 7.5, 100 mM KCl)

-

Real-time PCR instrument

b. Protocol:

-

Prepare a solution of the dual-labeled G4 oligonucleotide (e.g., 0.2 µM) in the annealing buffer.

-

Heat the solution to 95°C for 5 minutes and then allow it to cool slowly to room temperature to ensure proper folding of the G4 structure.

-

Prepare a series of dilutions of the this compound stock solution.

-

In a 96-well plate, mix the folded G4 oligonucleotide solution with different concentrations of this compound. Include a no-ligand control.

-

If assessing selectivity, add a high concentration of unlabeled competitor DNA to the wells.

-

Place the plate in a real-time PCR instrument.

-

Run a melting curve program, typically from 25°C to 95°C, with a ramp rate of 1°C/min, measuring the FAM fluorescence at each temperature increment.

-

The melting temperature (Tm) is determined as the temperature at which the normalized fluorescence is 0.5. The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the G4 without ligand from the Tm with the ligand.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to characterize the topology of G4 DNA and observe any conformational changes induced by ligand binding.

a. Materials:

-

G4-forming oligonucleotide

-

This compound stock solution

-

CD buffer (e.g., 10 mM Tris-HCl, pH 7.5, 100 mM KCl)

-

Quartz cuvette (1 cm path length)

-

CD spectropolarimeter

b. Protocol:

-

Prepare a solution of the G4 oligonucleotide (e.g., 5 µM) in the CD buffer.

-

Anneal the oligonucleotide as described in the FRET-melting protocol.

-

Record a baseline CD spectrum of the buffer alone from 350 nm to 220 nm.

-

Record the CD spectrum of the folded G4 oligonucleotide.

-

A positive peak around 265 nm and a negative peak around 240 nm are characteristic of a parallel G4 topology.

-

A positive peak around 295 nm and a negative peak around 265 nm are characteristic of an anti-parallel G4 topology.

-

Positive peaks around 295 nm and 265 nm are characteristic of a hybrid G4 topology.

-

-

Titrate the this compound solution into the G4 sample in increasing molar equivalents.

-

Record a CD spectrum after each addition and equilibration.

-

Analyze the changes in the CD spectra to determine if this compound binding induces a conformational change in the G4 topology.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information about the G4-ligand complex.

a. Materials:

-

Isotopically labeled (¹⁵N, ¹³C) G4-forming oligonucleotide

-

This compound

-

NMR buffer (e.g., 25 mM K-phosphate, 70 mM KCl, pH 7.0)

-

NMR spectrometer

b. Protocol:

-

Prepare a concentrated solution of the isotopically labeled G4 oligonucleotide in the NMR buffer and anneal it.

-

Acquire a 1D ¹H NMR spectrum to confirm G4 formation, identified by the presence of imino proton signals between 10 and 12 ppm.

-

Acquire a 2D ¹H-¹⁵N HSQC spectrum of the free G4 DNA.

-

Prepare a solution of this compound at the desired molar ratio to the G4 DNA.

-

Add the this compound solution to the NMR sample.

-

Acquire a series of 2D ¹H-¹⁵N HSQC spectra to monitor chemical shift perturbations upon ligand binding.

-

For detailed structural analysis, acquire 2D and 3D NOESY experiments to determine through-space proton-proton distances.

-

Use the distance and dihedral angle restraints derived from the NMR data to calculate the three-dimensional structure of the this compound-G4 complex.

Surface Plasmon Resonance (SPR)

SPR is used to determine the binding kinetics (association and dissociation rates) and affinity (dissociation constant, Kd) of the ligand-G4 interaction.

a. Materials:

-

Biotinylated G4-forming oligonucleotide

-

This compound

-

SPR instrument

-

Streptavidin-coated sensor chip

-

Running buffer (e.g., HBS-EP+)

b. Protocol:

-

Fold the biotinylated G4 oligonucleotide in the running buffer with added KCl.

-

Immobilize the folded G4 oligonucleotide onto the streptavidin-coated sensor chip.

-

Prepare a series of concentrations of this compound in the running buffer.

-

Inject the this compound solutions over the sensor chip surface at a constant flow rate, followed by a dissociation phase with running buffer.

-

Record the sensorgrams, which show the change in response units (RU) over time.

-

Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Signaling Pathways and Experimental Workflows

The stabilization of G4 structures by this compound can impact critical cellular signaling pathways, particularly those related to cancer cell proliferation and survival.

Telomerase Inhibition Pathway

G4 structures in telomeric DNA can inhibit the activity of telomerase, an enzyme that is overactive in most cancer cells and is responsible for maintaining telomere length and cellular immortality. This compound can enhance this inhibition by stabilizing the telomeric G4s.

Caption: this compound stabilizes telomeric G4s, inhibiting telomerase and promoting cellular senescence.

Oncogene Transcription Regulation

G4 structures can form in the promoter regions of many oncogenes, such as c-MYC and KRAS, where they can act as transcriptional repressors. By stabilizing these promoter G4s, this compound can downregulate the expression of these cancer-driving genes.

Caption: this compound stabilizes promoter G4s, repressing oncogene transcription and hindering cancer progression.

Experimental Workflow for Specificity Analysis

A logical workflow is essential for systematically evaluating the specificity of this compound.

Caption: A workflow for characterizing this compound's G4 specificity, from screening to structural analysis.

Conclusion